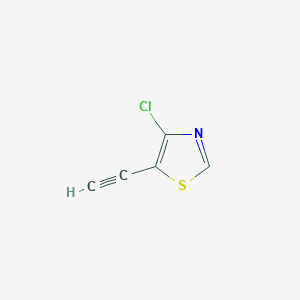
4-Chloro-5-ethynylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethynylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethynylthiazole typically involves the reaction of 4-chlorothiazole with acetylene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ethynyl derivative. A common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium(II) acetate and copper(I) iodide as catalysts in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted thiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-ethynylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 4-Chloro-5-ethynylthiazole exerts its effects varies depending on its application:
Antimicrobial Action: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It targets specific molecular pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
4-Chlorothiazole: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
5-Ethynylthiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness: 4-Chloro-5-ethynylthiazole’s combination of a chlorine atom and an ethynyl group provides unique reactivity and biological properties, making it a valuable compound in both synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C5H2ClNS |
|---|---|
Molecular Weight |
143.59 g/mol |
IUPAC Name |
4-chloro-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2ClNS/c1-2-4-5(6)7-3-8-4/h1,3H |
InChI Key |
HBSGOIFMVVTOGY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















